

# A Comparative Guide to Perovskite Stability: Formamidinium vs. Methylammonium Cations

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## Compound of Interest

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The long-term stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. At the heart of the perovskite crystal structure, the choice of the organic A-site cation plays a pivotal role in determining the material's intrinsic stability against environmental stressors such as heat, moisture, and light. The two most common organic cations employed are methylammonium ( $\text{MA}^+$ ) and formamidinium ( $\text{FA}^+$ ). This guide provides an objective comparison of their effects on perovskite stability, supported by experimental data and detailed methodologies, to assist researchers in materials selection and device design.

Generally, formamidinium-based perovskites exhibit superior intrinsic stability compared to their methylammonium counterparts. This enhancement is attributed to several factors, including the larger ionic radius of  $\text{FA}^+$  which results in a more symmetric and stable cubic perovskite structure (higher Goldschmidt tolerance factor), and stronger chemical bonding within the crystal lattice.<sup>[1][2]</sup>

## Comparative Analysis of Perovskite Stability

The operational lifespan of perovskite solar cells is dictated by their resilience to thermal, moisture, and light-induced degradation. The substitution of  $\text{MA}^+$  with  $\text{FA}^+$  has been demonstrated as a highly effective strategy to bolster this resilience.

### Thermal Stability

$\text{FA}^+$ -based perovskites show significantly improved thermal stability over  $\text{MA}^+$ -based ones.<sup>[1]</sup>

The volatile nature of the  $\text{MA}^+$  cation makes it prone to decomposition at elevated

temperatures, a critical issue as solar cells can operate at temperatures exceeding 70°C.[3] Studies indicate that FA<sup>+</sup> is more resilient to thermal degradation due to a larger enthalpy and higher activation energy required for decomposition.[4] For instance, one study reported that formamidinium lead iodide (FAPbI<sub>3</sub>) degrades more slowly at 150°C compared to methylammonium lead iodide (MAPbI<sub>3</sub>).[1]

The degradation pathways also differ. MAPbI<sub>3</sub> typically decomposes into volatile species like methylamine (CH<sub>3</sub>NH<sub>2</sub>) and hydrogen iodide (HI) or methyl iodide (CH<sub>3</sub>I) and ammonia (NH<sub>3</sub>). [3] In contrast, FA<sup>+</sup>-based perovskites decompose at higher temperatures, potentially forming products like sym-triazine and hydrogen cyanide.[4] Mixed-cation perovskites often exhibit even greater thermal stability than their single-cation counterparts.[5]

### Moisture Stability

Humidity is a primary driver of perovskite degradation. The incorporation of FA<sup>+</sup> enhances the material's resistance to moisture. The mechanism involves the organic cation's interaction with water molecules, which can initiate the decomposition of the perovskite structure back to its precursors, such as PbI<sub>2</sub>. [6][7]

Experimental evidence strongly supports the enhanced humidity tolerance of FA<sup>+</sup>-containing perovskites. In a 90-day study under ambient conditions (40% to 60% relative humidity), PSCs based on pure MA<sup>+</sup> stopped functioning after 30 days. In stark contrast, cells incorporating more than 25% FA<sup>+</sup> retained 80% of their initial efficiency at the end of the 90-day period.[8][9] The improved stability is partly attributed to the larger grain sizes in FA<sup>+</sup>-based films, which reduces the density of grain boundaries that can act as sites for moisture accumulation and degradation.[9] However, under the simultaneous stress of high humidity and light, even FA-based perovskites can degrade through phase separation and subsequent evaporation of formamidinium iodide (FAI).[10][11]

### Photostability

While FA<sup>+</sup> enhances stability within the solid-state perovskite film, a notable exception is its stability in precursor solutions. Research has shown that FA<sup>+</sup> ions in solution can be unstable under light exposure, where the -CH=NH double bonds can convert to -CH=O (formamide).[12][13][14] This light-induced degradation of the precursor solution can negatively impact the

quality of the deposited film and the final device efficiency. Therefore, it is crucial to avoid prolonged light exposure during the fabrication process of FA<sup>+</sup>-based perovskites.[13]

In the solid state, MA<sup>+</sup>-based perovskites are susceptible to light-induced degradation, which can involve ion migration and material decomposition.[6][15][16] The substitution or mixing with FA<sup>+</sup> generally improves the photostability of the final device.[17]

## Quantitative Stability Data

The following table summarizes key experimental findings on the stability of MA<sup>+</sup>- and FA<sup>+</sup>-based perovskites under different stress conditions.

Stress Condition	Perovskite Composition	Key Result	Reference
Thermal Stress	MAPbI <sub>3</sub> vs. FAPbI <sub>3</sub>	FAPbI <sub>3</sub> showed slower degradation when annealed at 150°C.	[1]
Thermal Stress	MA <sup>+</sup> -based vs. Mixed-Cation (MA <sup>+</sup> /FA <sup>+</sup> /GA <sup>+</sup> )	Mixed-cation perovskites were more thermally stable than pure MAPbI <sub>3</sub> .	[5]
Humidity	MA <sup>+</sup> -based	Device stopped working after 30 days in ambient air (40-60% RH).	[8][9]
Humidity	Mixed Cation (>25% FA <sup>+</sup> in MA <sup>+</sup> -based)	Retained 80% of initial efficiency after 90 days in ambient air (40-60% RH).	[8][9]
Humidity + Light	FA <sub>0.85</sub> CS <sub>0.15</sub> PbI <sub>3</sub>	Degrades within 30 hours via phase separation and FAI evaporation.	[10]
Light (Solution)	FA <sup>+</sup> -containing precursor solution	FA <sup>+</sup> ions convert to formamide under light, impairing final device efficiency.	[12][13]

## Experimental Protocols for Stability Testing

To ensure reproducibility and comparability of stability data across different laboratories, a consensus has emerged around the International Summit on Organic Photovoltaic Stability (ISOS) protocols.[18][19] These protocols provide a framework for testing under various stress conditions.

### Key ISOS Protocols:

- **ISOS-D (Dark Storage):** This protocol assesses the intrinsic thermal stability of the device. The unencapsulated cells are stored in the dark in an inert atmosphere (e.g., nitrogen) at a constant elevated temperature, typically 65°C or 85°C. Performance metrics like Power Conversion Efficiency (PCE) are measured periodically.
- **ISOS-L (Light Soaking):** This test evaluates the device's stability under continuous illumination, simulating operational conditions. Devices are exposed to 1-sun equivalent illumination (100 mW/cm<sup>2</sup>) at a controlled temperature. Maximum power point tracking (MPPT) is often employed to hold the device at its peak operational state.
- **ISOS-T (Thermal Cycling):** To simulate outdoor temperature fluctuations, devices are subjected to repeated temperature cycles between a low and high temperature (e.g., -40°C to 85°C) in the dark.
- **ISOS-LC (Light Cycling):** This protocol mimics the day/night cycle by exposing the device to repeated periods of illumination and darkness.
- **Humidity Testing:** Devices are exposed to a controlled environment with a specific relative humidity (RH) level (e.g., 85% RH) and temperature (e.g., 85°C), often referred to as a "damp-heat" test.

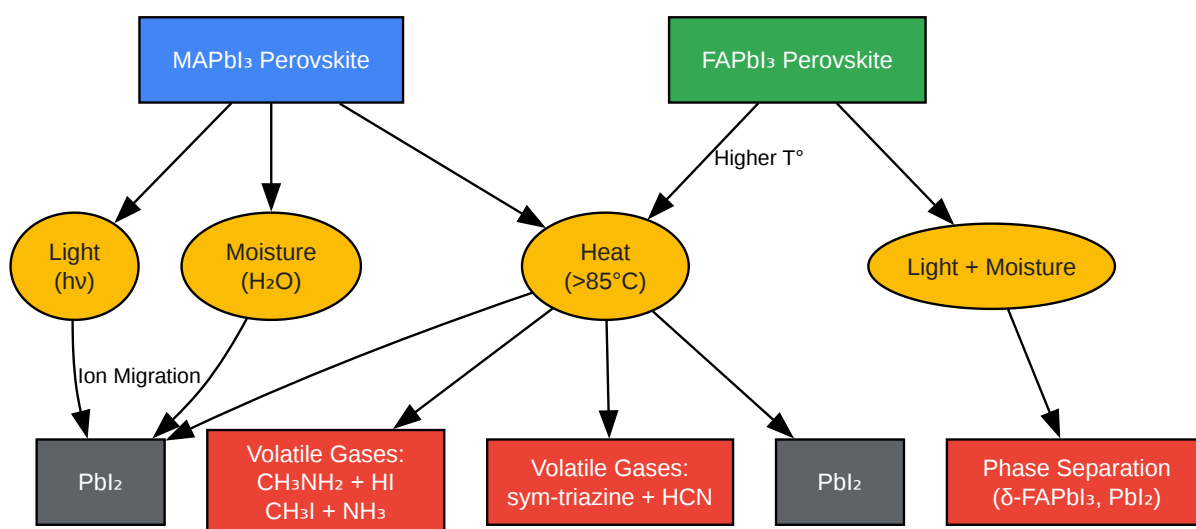
### Methodology for a Typical Light Soaking (ISOS-L) Test:

- **Initial Characterization:** The current-voltage (J-V) curve of the fresh solar cell is measured under a standard solar simulator (AM1.5G, 100 mW/cm<sup>2</sup>) to determine its initial PCE, open-circuit voltage ( $V_{oc}$ ), short-circuit current density ( $J_{sc}$ ), and fill factor (FF).
- **Stress Application:** The device is placed in a controlled chamber under continuous illumination from a stable light source (e.g., white LED array) calibrated to 1-sun intensity. The device temperature is maintained at a constant value (e.g., 60°C). The device is held at its maximum power point using an MPPT algorithm.
- **Periodic Measurement:** At set intervals, the device is briefly brought to a controlled temperature (e.g., 25°C), and its J-V characteristics are re-measured under the solar simulator.

- **Data Analysis:** The degradation of the photovoltaic parameters is plotted over time. A common figure of merit is the  $T_{80}$  lifetime, which is the time it takes for the PCE to drop to 80% of its initial value.

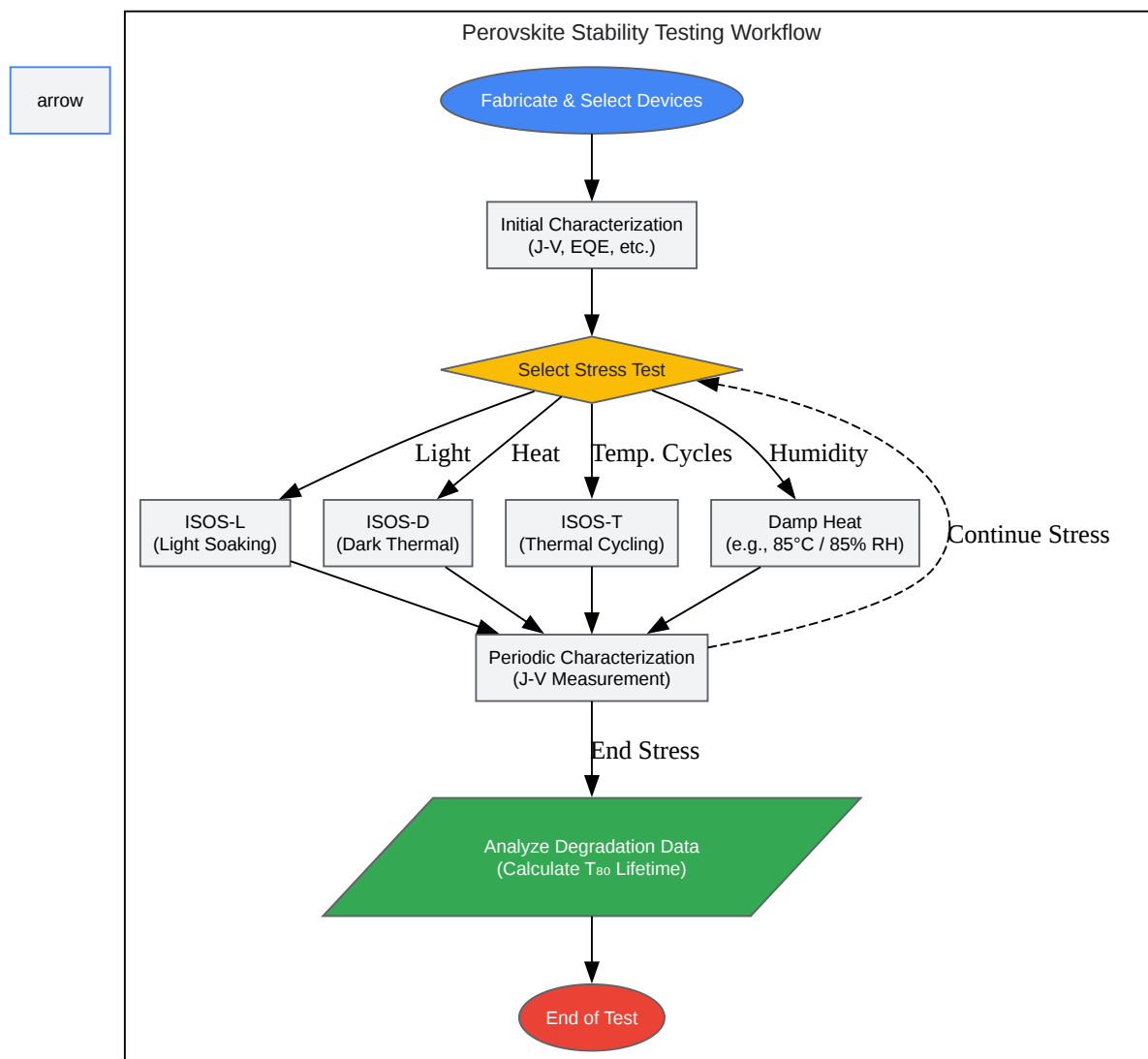
## Degradation Pathways and Testing Workflow

The following diagrams illustrate the chemical degradation pathways and a standard experimental workflow for stability assessment.



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Caption: Comparative degradation pathways for MA<sup>+</sup> and FA<sup>+</sup> perovskites.



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